Product packaging for 1,3-Dibutyl citrate(Cat. No.:CAS No. 101996-65-0)

1,3-Dibutyl citrate

Cat. No.: B12705012
CAS No.: 101996-65-0
M. Wt: 304.34 g/mol
InChI Key: XRCRWCVBMHENNE-UHFFFAOYSA-N
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Description

1,3-Dibutyl citrate , with the molecular formula C14H24O7 , is a citrate ester compound of significant interest in specialized chemical and materials science research. As an intermediate in synthetic organic chemistry, it serves as a key precursor for the synthesis of more complex molecules, including acetyl tributyl citrate (ATBC), a well-known non-toxic plasticizer . Researchers value this compound for investigating the structure-property relationships of citrate-based esters, particularly their performance as plasticizers and modifiers in polymer systems. Its mechanism of action in these applications typically involves integrating into polymer matrices to reduce intermolecular forces between polymer chains, thereby increasing flexibility and workability. This compound is provided as a high-purity material for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All handling should be conducted by qualified professionals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O7 B12705012 1,3-Dibutyl citrate CAS No. 101996-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-2-(2-butoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c1-3-5-7-20-11(15)9-14(19,13(17)18)10-12(16)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRWCVBMHENNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101996-65-0
Record name 1,3-Dibutyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101996650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIBUTYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU7EM751PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Analytical Methodologies in 1,3 Dibutyl Citrate Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of synthesized molecules like 1,3-Dibutyl citrate (B86180).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the identity and isomeric purity of 1,3-Dibutyl citrate. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for unambiguous assignment of atoms and verification of the esterification positions.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are indicative of the butyl chains and the citrate backbone. For instance, research on citrate esters shows that the methylene (B1212753) protons (-CH2-) adjacent to the ester oxygen typically appear at distinct chemical shifts from those further down the alkyl chain. rsc.org The methylene protons of the citrate backbone also exhibit characteristic signals. ufrn.br Similarly, ¹³C NMR provides precise chemical shifts for each carbon atom, including the carbonyl carbons of the ester groups, the quaternary carbon, and the methylene carbons of both the citrate and butyl moieties. rsc.orgufrn.br

A study on the enzymatic synthesis of this compound reported the following NMR data, which confirms the structure of the compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1, C5 Methylene Protons 2.55-2.75 (m) 43.5
C3 Hydroxyl Proton 4.5 (s) -
Butyl -OCH₂- 4.10 (t) 64.8
Butyl -CH₂- 1.55-1.65 (m) 30.6
Butyl -CH₂- 1.35-1.45 (m) 19.2
Butyl -CH₃ 0.9 (t) 13.7
C2 Quaternary Carbon - 72.8
C1, C5 Carbonyl Carbons - 171.5
C3 Carboxylic Acid Carbonyl - 175.0

Data sourced from studies on citrate ester synthesis and characterization. rsc.orgufrn.br

By comparing the observed spectra with predicted values and data from related citrate esters, researchers can verify the successful synthesis of the 1,3-isomer and rule out the presence of other isomers like tributyl citrate or 1,2-dibutyl citrate.

Chromatographic Separations and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its presence.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile compounds like this compound. chemrxiv.org It combines the excellent separation capabilities of GC with the sensitive and specific detection of MS. core.ac.uk

This compound, like other citrate esters, can be used as a plasticizer. GC-MS is widely employed to quantify its migration from food contact materials, such as plastic packaging, into food simulants or actual foodstuffs. nih.govoup.comnih.gov The methodology typically involves an extraction step to isolate the plasticizers from the sample matrix, followed by GC-MS analysis. gcms.cz The instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. gcms.cz

In environmental science, GC-MS is used for metabolite profiling. protocols.ioillinois.edu For instance, if this compound is released into the environment, it can be broken down by microorganisms. GC-MS can be used to identify and quantify the resulting metabolites in samples like water or soil. nih.govresearchgate.net This often requires a derivatization step to make the polar metabolites volatile enough for GC analysis. chemrxiv.org

Table 2: Typical GC-MS Parameters for Citrate Ester Analysis

Parameter Setting
Gas Chromatograph
Column DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 50°C, ramp to 270-300°C
Mass Spectrometer
Ionization Mode Electron Impact (EI), 70 eV
Data Acquisition Full Scan or Selected Ion Monitoring (SIM)

Parameters are general and may be optimized for specific applications. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly for samples that are not suitable for GC or when derivatization is not desirable. shimadzu.com

For the analysis of citrate esters, HPLC is commonly paired with a UV/Visible spectroscopic detector. pan.olsztyn.plyoutube.com The ester functional groups in this compound exhibit UV absorbance at low wavelengths, typically around 210 nm. shimadzu.comresearchgate.netpsu.edu A reversed-phase HPLC setup is generally used for separation.

The method involves injecting the sample onto a non-polar column (e.g., C8 or C18), and eluting it with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or a buffer solution. scielo.br The components of the sample separate based on their relative affinity for the stationary and mobile phases. As the this compound elutes from the column, it passes through the UV detector, which measures its absorbance at a set wavelength. The resulting peak area is proportional to the concentration of the compound in the sample.

Table 3: Example HPLC-UV Method for Citrate Ester Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (or buffer) gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient or controlled (e.g., 30°C)

This represents a typical starting point for method development. psu.eduscielo.br

This HPLC-UV method provides a robust and reliable approach for the routine analysis and quality control of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Evaporative Light Scattering Detection in Polymer Science

Evaporative Light Scattering Detection (ELSD) is a powerful technique for the analysis of compounds with weak or no ultraviolet (UV) chromophores, which is often the case for plasticizers like this compound. ingenieria-analitica.com In polymer science, ELSD is frequently coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of low molecular weight additives. ingenieria-analitica.com The detector operates on a three-stage principle: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. biopharmaspec.comvscht.cz

The key advantage of ELSD in this context is its universal response to any analyte that is less volatile than the mobile phase, making it independent of the analyte's optical properties. ingenieria-analitica.combiopharmaspec.com This is particularly beneficial for analyzing complex polymer formulations where multiple additives may be present. Furthermore, ELSD is compatible with gradient elution, a technique often required to separate complex mixtures of additives in a reasonable time frame. waters.comrsc.org This allows for more effective separation of components in polymer blends and copolymers compared to techniques like refractive index (RI) detection, which is incompatible with gradient elution. ingenieria-analitica.comwaters.com While traditional detectors like UV may fail to detect certain additives, ELSD can provide a more comprehensive profile of the compounds present in a polymer sample. ingenieria-analitica.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level analysis of this compound, especially in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Research on related citrate esters, such as Acetyl Tributyl Citrate (ATBC), for which Dibutyl citrate is a known metabolite, demonstrates the utility of LC-MS/MS. pharmaexcipients.comresearchgate.net

The LC-MS/MS method typically involves using a C18 column for chromatographic separation and a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This allows for the specific detection and quantification of the target analyte even in the presence of interfering substances from the matrix. lcms.cz

The development of an LC-MS/MS method for analyzing this compound in biological samples, such as plasma or urine, is critical for pharmacokinetic studies. nih.govnih.gov A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Sample preparation often utilizes protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid material. nih.govnih.govnih.gov An internal standard (IS), a structurally similar compound, is added before preparation to ensure accuracy and account for any sample loss during the process. nih.gov

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govwjarr.com This process ensures the method is reliable, reproducible, and fit for its intended purpose. ujpronline.com Key validation parameters include selectivity, linearity, accuracy, precision, and stability. nih.govmdpi.com For instance, in the analysis of ATBC in rat plasma, selectivity was confirmed by the absence of interfering peaks from endogenous plasma components at the retention times of the analyte and the IS. nih.gov Stability studies are also crucial to ensure the analyte does not degrade during sample storage and processing. nih.govmdpi.com

Optimizing chromatographic conditions is essential for achieving good separation and peak shape. longdom.org Key parameters to adjust include the mobile phase composition, column type, and flow rate. rjptonline.orgscielo.br For citrate esters, reversed-phase chromatography using a C18 column is common. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous solution (like ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (like acetonitrile or methanol), with the gradient adjusted to achieve optimal separation. nih.govmdpi.com

Mass spectrometric conditions must be optimized to maximize the signal of the target analyte. This involves selecting the appropriate ionization mode (positive or negative electrospray ionization, ESI) and optimizing parameters like collision energy to generate specific and abundant product ions for SRM transitions. nih.govlcms.cz For example, in the analysis of the related compound Acetyl Tributyl Citrate (ATBC), positive ion detection was used with an SRM transition of m/z 403.5 → m/z 185.2. researchgate.net A similar process would be undertaken to identify the optimal precursor and product ions for this compound.

Method Validation and Quality Assurance in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ujpronline.com It is a critical component of quality assurance in any analytical laboratory, ensuring the reliability and consistency of results. eurachem.orgwiley-vch.dewiley.com

Assessment of Specificity and Linearity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com In chromatographic methods, specificity is demonstrated by showing that the analyte's peak is well-resolved from other peaks and by running blank matrix samples to confirm the absence of interferences at the analyte's retention time. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. rjptonline.org It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. medcraveonline.com The correlation coefficient (r²) is expected to be close to 1.000. medcraveonline.com

Table 1: Illustrative Linearity Data for a Citrate Ester Analog This table presents typical linearity results for a related citrate ester, demonstrating the expected performance of a validated method.

AnalyteLinearity Range (ng/mL)Number of a StandardCorrelation Coefficient (r²)
Citrate Ester Analog10 - 10006≥0.990

Data based on findings for Acetyl Tributyl Citrate. nih.gov

Determination of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (quality control or QC samples) and calculating the percentage recovery. researchgate.netresearchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.netresearchgate.net Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov

Table 2: Illustrative Accuracy and Precision Data for a Citrate Ester Analog This table shows representative intra-day and inter-day accuracy and precision data for a related citrate ester from a validated LC-MS/MS method in a biological matrix.

Nominal Conc. (ng/mL)Intra-Day (n=5) Inter-Day (n=5)
Accuracy (%) Precision (%RSD) Accuracy (%) Precision (%RSD)
10 (LLOQ)117.611.4103.48.9
3090.78.8100.28.5
40099.34.9101.93.9
800101.04.8101.54.2

Data based on findings for Acetyl Tributyl Citrate in rat plasma. nih.gov LLOQ = Lower Limit of Quantification.

Establishment of Quantitation Limits

The establishment of quantitation limits is a critical step in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, as with other chemical compounds, these limits are not fixed values but are highly dependent on the analytical instrumentation employed, the complexity of the sample matrix, and the specific method parameters. While specific research detailing the quantitation limits for this compound is not extensively available in public literature, studies on structurally analogous compounds, such as Tributyl citrate (TBC) and Acetyl tributyl citrate (ATBC), provide significant insights into the expected analytical performance.

Research into these related citrate esters demonstrates that methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are capable of achieving low detection and quantitation levels. The Limit of Quantitation (LOQ) is typically established by evaluating the signal-to-noise ratio (commonly 10:1) or by assessing the precision and accuracy at low concentration levels. According to US Food and Drug Administration guidance, a common acceptance criterion for the Lower Limit of Quantification (LLOQ) is a relative standard deviation (RSD) of less than 20% and an accuracy within 80–120%. nih.gov

Quantitation Limits in Biological Matrices

In pharmacokinetic studies, determining the concentration of a compound in biological fluids like plasma is essential. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the analysis of ATBC in rat plasma. nih.govpharmaexcipients.com In this study, the LLOQ was established as the lowest concentration on the calibration curve that could be measured with an RSD under 20% and accuracy between 80-120%. nih.govpharmaexcipients.com The established LLOQ for ATBC in rat plasma was 10 ng/mL. nih.govpharmaexcipients.com The validation of this method included comprehensive testing for selectivity, precision, and accuracy. nih.govpharmaexcipients.com

The precision and accuracy data for the LLOQ of ATBC in rat plasma are summarized below:

Table 1: Intra- and Inter-day Precision and Accuracy for ATBC in Rat Plasma at LLOQ Data sourced from a study on the pharmacokinetic properties of Acetyl Tributyl Citrate. pharmaexcipients.com

ParameterConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ108.011.4117.6103.4

Quantitation Limits in Various Material and Food Matrices

The analysis of citrate plasticizers is also crucial in the context of food contact materials and consumer products. A Gas Chromatography/Mass Spectrometry (GC/MS) method was developed to determine the presence of TBC and ATBC in water-based cigarette adhesives. researchgate.net The compounds were extracted using n-hexane and analyzed in selected ion monitoring mode. researchgate.net

Another study focused on developing a GC/MS method for the simultaneous determination of various plasticizers, including ATBC, in oily foods such as vegetable oil, pesto, and tomato sauce. nih.gov The samples underwent an extraction with acetonitrile and a cleanup step using a Florisil column before analysis. nih.gov The LOQs were determined for each matrix, demonstrating the influence of sample complexity on analytical sensitivity. nih.gov For ATBC, the LOQ was established at 0.10 mg/kg in these complex food matrices. nih.gov

The table below presents the quantitation limits established for TBC and ATBC in different analytical studies.

Table 2: Established Quantitation Limits for Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC) in Various Matrices This table compiles data from multiple research articles to illustrate the range of quantitation limits depending on the analytical method and sample matrix.

CompoundAnalytical MethodMatrixLimit of Quantitation (LOQ)Source
Acetyl tributyl citrate (ATBC)LC-MS/MSRat Plasma10 ng/mL nih.govpharmaexcipients.com
Tributyl citrate (TBC)GC/MSWater-based AdhesivesNot explicitly stated, but method developed for determination researchgate.net
Acetyl tributyl citrate (ATBC)GC/MSOily Foods (Vegetable oil, pesto, tomato sauce)0.10 mg/kg nih.gov
Acetyl tributyl citrate (ATBC)LC-MS/MSFood Simulants0.003-0.195 μg/g researchgate.net

The research on related compounds indicates that robust and sensitive methods are available for the quantification of citrate esters. The LOQs achieved are generally low, allowing for the detection of trace amounts in various samples. For this compound, it is scientifically reasonable to anticipate that similar analytical strategies would yield comparable quantitation limits, although empirical validation would be necessary to establish definitive values.

Research on Non Clinical Applications and Material Science Engineering of 1,3 Dibutyl Citrate

Role as a Plasticizer in Polymer Systems

1,3-Dibutyl citrate (B86180), a derivative of citric acid, is utilized as a plasticizer in various polymer systems to enhance flexibility, durability, and transparency. ontosight.ai Its function is to intersperse between polymer chains, thereby reducing intermolecular forces and increasing the free volume, which imparts greater mobility to the polymer structure.

Integration with Polyvinyl Chloride (PVC) and its Copolymers

1,3-Dibutyl citrate is employed as a plasticizer for polyvinyl chloride (PVC) and its copolymers. ontosight.aiatamanchemicals.com It demonstrates good compatibility with PVC, contributing to the softness and durability of the final products. made-in-china.com PVC formulations plasticized with citrate esters like this compound are used in applications such as food wrapping films. atamanchemicals.com The inclusion of this plasticizer helps in achieving desired mechanical properties and ensuring the stability of the PVC matrix. atamanchemicals.commade-in-china.com

Application in Cellulose-Based Materials

In the realm of cellulose-based materials, this compound serves as an effective plasticizer. ontosight.ai It is particularly noted for its use in cellulose (B213188) resins, where it improves flexibility and processability. atamanchemicals.commade-in-china.com The substitution of traditional plasticizers with bio-based alternatives like this compound in cellulose acetate (B1210297) has been a subject of research to create more environmentally friendly materials. sci-hub.se For instance, it has been used to plasticize cellulose acetate, with the amount added typically ranging from 5 to 200 parts by weight per 100 parts of the resin to achieve desired mechanical properties and processability. google.com

Modulating Properties of Biodegradable Polymers (e.g., Poly(lactic acid) and Poly(3-hydroxybutyrate))

The application of this compound extends to biodegradable polymers, where it plays a crucial role in modifying their inherent brittleness.

Poly(lactic acid) (PLA): this compound and its derivatives are recognized as effective plasticizers for Poly(lactic acid) (PLA), a popular biodegradable polymer derived from renewable resources. sci-hub.senih.gov The addition of citrate esters to PLA significantly lowers its glass transition temperature (Tg), which is a key indicator of increased flexibility. acs.org Research has shown that monomeric plasticizers like tributyl citrate (TBC), a related compound, can drastically decrease the Tg of PLA. acs.org However, this can sometimes lead to issues like plasticizer migration over time. acs.org To address this, studies have explored the use of oligomeric versions of citrate plasticizers, which have shown improved morphological stability in PLA films. acs.orgresearchgate.net The compatibility of these plasticizers with PLA is influenced by their molecular weight and the presence of polar groups that can interact with the PLA chains. acs.org

Effect of Tributyl Citrate (TBC) on PLA Properties:

Improves Ductility: TBC is used to enhance the ductile properties of PLA polymers. sigmaaldrich.com

Enhances Flexibility: The addition of TBC increases the flexibility of PLA, making it less brittle. researchgate.net

Lowers Glass Transition Temperature (Tg): A significant decrease in Tg is observed with the incorporation of TBC. acs.org

Poly(3-hydroxybutyrate) (PHB): Poly(3-hydroxybutyrate) (PHB) and its copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) are biodegradable polyesters that can be plasticized to improve their mechanical properties. kinampark.commdpi.com While direct research on this compound with PHB is less documented in the provided results, studies on similar citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) provide valuable insights. These plasticizers have been shown to be more effective than some other bio-based plasticizers, such as soybean oil, in reducing the glass transition temperature of PHBV. kinampark.comresearchgate.net The addition of these citrate-based plasticizers enhances the mobility of the amorphous phase of PHB, leading to improved flexibility. kinampark.com

Comparative Plasticizing Effect on PHBV:

Triethyl citrate (TEC) and dibutyl phthalate (B1215562) (DBP) were found to be more effective in lowering the glass transition temperature and increasing the elongation at break of PHBV compared to soybean oil and epoxidized soybean oil. kinampark.comresearchgate.net

Performance Evaluation in Advanced Material Formulations (e.g., Films, Coatings)

The performance of this compound and its analogs as plasticizers is critical in the formulation of advanced materials like films and coatings.

Films: In polymer films, especially those intended for applications like food packaging, plasticizers like tributyl citrate (TBC) are essential for achieving the required flexibility and durability. atamanchemicals.com For instance, TBC is used in PVC food wrapping films. atamanchemicals.comsigmaaldrich.com In the context of biodegradable films, TBC has been incorporated into zein (B1164903) films, a type of protein-based film, to enhance their mechanical properties for industrial processing. sigmaaldrich.com When used in PLA films, citrate esters contribute to increased elongation at break, a measure of a film's ability to stretch without breaking. nih.gov However, the potential for plasticizer migration, which can affect the long-term stability and properties of the film, is a factor that requires careful consideration in the formulation process. acs.orgredalyc.org

Coatings: this compound is also utilized in the production of coatings. ontosight.ai In pharmaceutical applications, related citrate esters are used to plasticize polymers in coatings for tablets, capsules, and beads. atamanchemicals.com The choice of plasticizer can significantly influence the properties of the coating, such as its mechanical resistance, water uptake, and permeability. researchgate.netnih.gov For example, the hydrophilicity of the plasticizer can affect how quickly it leaches out of the coating when exposed to an aqueous environment, which in turn impacts the coating's integrity and performance. researchgate.netnih.govplos.org

Utility in Coatings and Adhesives Research

This compound finds utility in the research and formulation of coatings and adhesives. ontosight.ai Its role as a plasticizer and solvent makes it a valuable component in these systems. atamanchemicals.com

In coatings , it helps to achieve the desired flexibility and durability of the film. ontosight.ai Related citrate esters are used in various types of lacquers and varnishes. atamanchemicals.com For instance, acetyl tributyl citrate (ATBC), a derivative, is used in nitrocellulose lacquers. specialchem.com The low odor and excellent color stability of some citrate plasticizers make them suitable for a wide range of coating applications, including furniture coatings and resilient flooring. atamanchemicals.com

In adhesives , this compound can be used as a component in the formulation. atamanchemicals.com The U.S. Food and Drug Administration (FDA) lists acetyl tributyl citrate as a substance permitted for use in adhesives for food packaging. ecfr.gov Its function in adhesives is often related to modifying the viscosity and improving the flexibility of the adhesive layer.

Inclusion in Specialty Material Formulations

Beyond its primary role as a plasticizer in commodity polymers, this compound and its related compounds are included in various specialty material formulations. atamanchemicals.com These include materials for medical devices, children's toys, and cosmetics. atamanchemicals.commade-in-china.com Its use in these applications is often favored due to its low toxicity profile compared to traditional phthalate plasticizers. atamanchemicals.commade-in-china.com

For example, tributyl citrate is used in the manufacture of medical instruments and pharmaceutical packaging. made-in-china.com It is also a component in some cosmetic products, where it can act as a solvent and plasticizer. ontosight.ai Furthermore, its derivatives have been explored as foam removers and as a stationary phase in gas chromatography. made-in-china.com

Enhancement of Mechanical Properties in Propellants (e.g., High Energy Composite Modified Double-Base Propellant)

Research into safer, more environmentally friendly plasticizers for propellant systems has led to the investigation of citrate esters as alternatives to traditional phthalates. Studies on the integration of tributyl citrate (TBC), a closely related compound, into High Energy Composite Modified Double-Base (CMDB) propellants demonstrate its significant influence on mechanical properties. researchgate.netresearchgate.net Plasticizers are crucial additives in both double-base (DB) and CMDB propellants, used to improve mechanical characteristics and aid in processing. rsc.orgicm.edu.pl They function by permeating polymer chains, which reduces the cohesive forces between them, softening the polymer matrix and making it more flexible. rsc.org

In casting CMDB propellants, when tributyl citrate was used as a substitute for nitroglycerin (NG), a notable shift in mechanical properties was observed. A study documented that as the concentration of TBC increased, the tensile strength of the propellant decreased at both +20°C and +50°C. Conversely, the elongation capabilities of the propellants were enhanced at these temperatures. researchgate.net This trade-off between tensile strength and elongation is a classic outcome of plasticizer action, indicating increased flexibility. royalsocietypublishing.orgresearchgate.net

The findings from one key study are summarized below:

Property Effect of Increasing Tributyl Citrate (TBC) Quantity (replacing NG) Test Temperature
Tensile StrengthDecrease+20°C and +50°C
ElongationIncrease+20°C and +50°C
Physical Cross-linking DensityDecrease+20°C and +50°C
Data derived from research on the application of tributyl citrate in casting high energy composite modified double-base propellant. researchgate.net

Interestingly, when TBC was used to replace other common, non-energetic plasticizers like dibutyl phthalate (DBP) and diethyl phthalate (DEP), the mechanical properties of the propellant did not change significantly. researchgate.net This suggests that TBC can serve as a direct, potentially greener, substitute for these traditional plasticizers without compromising the established mechanical profile of the formulation. Further research on citrate plasticizers in nitrocellulose-based propellants confirmed that they can influence combustion characteristics, with the addition of TBC noted to reduce the heat of combustion and dynamic vivacity in single-base granules. researchgate.net

Influence on Membrane Characteristics (e.g., Polyvinylidene Fluoride (B91410) Membranes)

In the field of membrane technology, non-toxic solvents and additives are increasingly sought to create polymeric membranes for applications like microfiltration and water treatment. deltaeonline.com Citrate esters, including tributyl citrate (TBC) and its derivatives like acetyl tributyl citrate (ATBC), have been successfully used as green solvents or additives in the preparation of polyvinylidene fluoride (PVDF) membranes via the thermally-induced phase separation (TIPS) method. deltaeonline.comrsc.orgresearchgate.net The choice of solvent is critical as it influences the membrane's final pore structure, porosity, and performance. deltaeonline.com

The solubility of PVDF in different citrate esters varies, which in turn affects the phase separation behavior during membrane formation. deltaeonline.com For instance, a study comparing acetyl tributyl citrate (ATBC), acetyl triethyl citrate (ATEC), and triethyl citrate (TEC) found that PVDF solubility increased in the order of ATBC < ATEC < TEC. deltaeonline.commdpi.com This difference in polymer/solvent affinity directly impacted the resulting membrane morphology. deltaeonline.com Membranes prepared with solvents having higher miscibility with PVDF tended to form larger spherulitic structures. mdpi.com

The characteristics of PVDF membranes prepared with different citrate-based solvents are detailed in the table below.

Solvent Polymer/Solvent Affinity Resulting Pore Size (µm) *Key Morphological Feature
Acetyl Tributyl Citrate (ATBC)Lower0.86-
Acetyl Triethyl Citrate (ATEC)Medium2.44-
Triethyl Citrate (TEC)Higher3.90Significant solid-liquid phase separation, spherulite formation
Data for PVDF flat-sheet membranes prepared with a 200 µm knife and blade gap. mdpi.com

The use of these citrate-based solvents allows for the creation of porous PVDF membranes with a wide range of pore structures and water permeability rates, demonstrating their potential for practical separation processes. deltaeonline.com Furthermore, the incorporation of citrate plasticizers has been shown to improve the tensile strength and elongation at break of PVDF composites. researchgate.net

Material Compatibility and Migration Studies

The long-term performance and safety of plasticized materials depend heavily on the compatibility of the plasticizer with the polymer matrix and its stability against migration.

Investigation of Compatibility with Polymer Matrices

The compatibility of a plasticizer with a polymer matrix is fundamental to creating a stable and homogenous material. polimi.it Poor compatibility can lead to phase separation, where the plasticizer leaches out from the polymer, compromising the material's mechanical integrity and properties over time. researchgate.netresearchgate.net In the context of high-energy materials, ensuring compatibility is critical for performance and safety, as plasticizer migration can be a major issue. dtic.mil

The compatibility of tributyl citrate (TBC) has been explicitly studied with the components of a casting CMDB propellant. researchgate.net Using vacuum stability tests, researchers found that TBC is compatible with key ingredients, including:

Nitrocellulose/Nitroglycerin (NC/NG) mixture

Ammonium (B1175870) Perchlorate (AP)

Hexogen (RDX)

Octogen (HMX)

N-nitro-dihydroxyethyl-amiediitrate (DINA)

Resorcinol (Res)

Furthermore, the mixed system of NC-TBC/NG was observed to have great miscibility. researchgate.net This high degree of compatibility is crucial, as it ensures that TBC can be effectively integrated into the propellant's polymer matrix without adverse reactions or degradation of the system's stability. researchgate.net The thermodynamic similarity between a plasticizer and a polymer determines the stability of the mixture, preventing exudation under changing environmental conditions like temperature shifts or mechanical stress. polimi.it

Material System Compatibility Finding Method
TBC and NC/NGCompatibleVacuum Stability Test (VST)
TBC and Ammonium Perchlorate (AP)CompatibleVacuum Stability Test (VST)
TBC and Hexogen (RDX)CompatibleVacuum Stability Test (VST)
TBC and Octogen (HMX)CompatibleVacuum Stability Test (VST)
TBC and DINACompatibleVacuum Stability Test (VST)
TBC and Resorcinol (Res)CompatibleVacuum Stability Test (VST)
NC-TBC/NG SystemGreat MiscibilityObservation Method
Compatibility findings for Tributyl Citrate (TBC) in a CMDB propellant system. researchgate.net

Assessment of Migration Stability in Plasticized Systems

A primary concern with the use of plasticizers is their tendency to migrate from the polymer matrix into the surrounding environment. mdpi.comwhiterose.ac.uk This process, a form of mass transfer, is influenced by factors such as temperature, contact time, and the chemical nature of the polymer and any contacting substances. mdpi.comresearchgate.net While direct migration data for this compound is limited, studies on the closely related acetyl tributyl citrate (ATBC) provide valuable insights.

The migration of ATBC from low-density polyethylene (B3416737) (LDPE) into various food simulants (50% ethanol (B145695), 95% ethanol, and isooctane) has been investigated. researchgate.net Using a mathematical model based on Fick's second law, key parameters like the diffusion coefficient (D) and the partition coefficient (K) were determined. The results showed that the diffusion process is significantly influenced by temperature, with higher temperatures leading to increased migration rates. The type of simulant also plays a crucial role, indicating that the chemical affinity between the plasticizer and the contact medium affects the extent of migration. researchgate.net

Generally, plasticizers with higher molecular weight and more branching tend to exhibit lower volatility and improved migration resistance. mdpi.com The design of plasticizers to be more chemically and physically compatible with the polymer matrix is a key strategy to reduce migration. polimi.itdtic.mil

The table below shows key migration parameters for ATBC in LDPE at 40°C, illustrating the influence of the contacting medium (simulant).

Parameter Simulant: 50% Ethanol (v/v) Simulant: 95% Ethanol (v/v) Simulant: Isooctane
Diffusion Coefficient (DP) (cm²/s)2.15E-092.87E-091.15E-09
Partition Coefficient (KP/F)0.441.051.19
Migration parameters for Acetyl Tributyl Citrate (ATBC) from LDPE at 40°C. researchgate.net

These findings for ATBC suggest that this compound, as a similar ester, would also be subject to migration influenced by temperature and the surrounding chemical environment. The relatively low partition coefficient in 50% ethanol indicates a lower affinity and thus less migration into that specific medium compared to the others tested. researchgate.net

Environmental Research and Biogeochemical Cycling of 1,3 Dibutyl Citrate

Biodegradation Pathways and Mechanisms

The biodegradation of citrate (B86180) ester plasticizers is generally initiated by the enzymatic hydrolysis of their ester bonds. This process is a common metabolic pathway for the breakdown of ester-containing compounds in the environment.

Enzymatic Hydrolysis of Citrate Esters (e.g., Carboxylesterases, Hydrolases)

The initial and rate-limiting step in the biodegradation of citrate esters is the cleavage of the ester linkages by hydrolytic enzymes. Carboxylesterases and hydrolases are the primary enzyme classes responsible for this reaction. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of an alcohol and a carboxylic acid. In the context of citrate esters, this would involve the cleavage of the butyl groups from the citrate backbone. While the specific enzymes that act on 1,3-Dibutyl citrate have not been identified, the general mechanism is well-established for other citrate-based plasticizers like acetyl tributyl citrate (ATBC).

Identification of Intermediate Metabolites (e.g., Monobutyl Citrate, Citrate)

Following the initial enzymatic hydrolysis, the degradation of a dibutyl citrate compound would be expected to proceed through a series of intermediate metabolites. The stepwise cleavage of the ester bonds would likely result in the formation of monobutyl citrate and butanol. Further hydrolysis of monobutyl citrate would then yield citric acid. Citric acid is a common and readily biodegradable organic acid that can be utilized by a wide range of microorganisms as a carbon and energy source through central metabolic pathways such as the citric acid cycle. wikipedia.org

Comparative Studies on Biodegradation Potential with Alternative Plasticizers

Citrate-based plasticizers are often marketed as environmentally friendly alternatives to phthalate (B1215562) plasticizers like dibutyl phthalate (DBP). acs.org Studies comparing the environmental impact of citrate esters and phthalates have been conducted. These investigations have examined the effects of these plasticizers on soil microbial communities. acs.org Research indicates that while DBP can significantly alter the composition of soil bacterial communities, the impact of citrate-based plasticizers like acetyl tributyl citrate (ATBC) and triethyl citrate (TEC) is minimal. acs.org This suggests that citrate esters may be less disruptive to soil ecosystems. However, specific comparative studies on the biodegradation potential of this compound versus other plasticizers are not available.

Microbial Degradation in Environmental Compartments

The biodegradation of plasticizers is a microbially-mediated process that occurs in various environmental compartments, including soil and marine ecosystems. The ability of microorganisms to utilize these compounds as a source of carbon and energy is key to their environmental degradation.

Characterization of Marine Bacterial Isolates for Plasticizer Catabolism

Research has been conducted to isolate and characterize marine bacteria capable of degrading plasticizers. While specific studies on this compound are absent, investigations into the degradation of other citrate esters, such as ATBC, have been performed. These studies have identified bacterial strains from marine environments that can utilize plasticizers as a sole carbon source. The metabolic pathways in these marine isolates for the breakdown of plasticizers are an active area of research.

Application of Proteogenomic and Metabolomic Approaches to Elucidate Microbial Processes

Modern analytical techniques such as proteogenomics and metabolomics are powerful tools for elucidating the microbial processes involved in the degradation of environmental contaminants. These approaches allow for the identification of the specific enzymes and metabolic pathways that are active during the biodegradation of a particular compound. While these techniques have been applied to study the degradation of other plasticizers, including some citrate esters, there is no specific research applying proteogenomic or metabolomic approaches to understand the microbial degradation of this compound.

Data on Related Compounds

To provide context on the potential biodegradation of this compound, the following table summarizes findings for the closely related and more extensively studied citrate ester, acetyl tributyl citrate (ATBC), and the common phthalate plasticizer, dibutyl phthalate (DBP).

CompoundKey Biodegradation FindingsIntermediate MetabolitesImpact on Microbial Communities
Acetyl Tributyl Citrate (ATBC) Undergoes enzymatic hydrolysis of ester bonds. Considered a more environmentally friendly alternative to phthalates. acs.orgTributyl Citrate, Acetyl Citrate, Citric Acid, ButanolMinimal impact on soil bacterial community composition. acs.org
Dibutyl Phthalate (DBP) Degraded by various bacteria through hydrolysis of ester bonds. nih.govresearchgate.netMonobutyl Phthalate, Phthalic Acid, ButanolCan significantly alter the composition of soil bacterial communities. acs.org

Impact on the Degradation Rates of Biodegradable Plastics (e.g., PHB)

The mechanism for this accelerated degradation is linked to the increased flexibility and amorphous regions in the polymer matrix created by the plasticizer, which can facilitate microbial access to the polymer chains. nih.gov Studies on the related compound Acetyl tributyl citrate (ATBC) in polyhydroxybutyrate-co-hydroxyvalerate (PHBV) biocomposites also showed that the plasticizer's presence increased the biodegradation rate across different environments, including thermophilic composting, vermicomposting, and freshwater biotopes. mdpi.com

Table 1: Effect of Tributyl Citrate (TBC) on PHB Degradation by Microbulbifer sp. SOL66
TBC ConcentrationKey FindingReference
10% and 20%Increased initial degradation speed by 88% at day 1. nih.govmdpi.com
10% and 20%Final degradation level (>90%) after 3 days was similar to non-plasticized PHB. mdpi.com

Environmental Fate and Transport Processes

The environmental behavior of citrate esters like Acetyl tributyl citrate (ATBC) is governed by several transport and degradation processes.

For compounds like ATBC, volatilization from moist soil surfaces is recognized as an important environmental fate process. nih.gov This is influenced by the compound's Henry's Law constant, which for ATBC is estimated at 3.2 x 10⁻⁵ atm-m³/mole. nih.gov This value suggests a tendency to partition from water to air. However, the process is attenuated by the compound's propensity to adsorb to soil particles. ATBC is expected to have only slight mobility in soil, which can slow down the rate of volatilization from wet surfaces. nih.gov

Once in the atmosphere, vapor-phase ATBC is subject to degradation primarily through reactions with photochemically-produced hydroxyl (OH) radicals. nih.gov This is a significant pathway for the atmospheric removal of the compound. The estimated atmospheric half-life for this reaction is approximately 27 hours, indicating relatively rapid degradation. nih.gov

Acetyl tributyl citrate can exist in the atmosphere in both vapor and particulate phases. nih.gov The portion of ATBC that is adsorbed to particulate matter is not subject to rapid degradation by hydroxyl radicals. Instead, it is removed from the atmosphere through wet and dry deposition processes. nih.gov Wet deposition involves the removal of the particles by precipitation (rain, snow), while dry deposition involves the settling of particles due to gravity.

Table 2: Environmental Fate Properties of Acetyl Tributyl Citrate (ATBC)
ProcessFinding / Estimated ValueReference
Volatilization from Moist SoilConsidered an important fate process, but attenuated by soil adsorption. nih.gov
Atmospheric DegradationPrimary mechanism is reaction with OH radicals. nih.gov
Atmospheric Half-lifeEstimated at 27 hours for vapor-phase reaction with OH radicals. nih.gov
Atmospheric DepositionParticulate-phase ATBC is removed by wet and dry deposition. nih.gov

Ecotoxicological Investigations (Mechanistic Studies, not hazard profiles)

The developmental toxicity of citrate esters has been investigated as they are considered alternatives to phthalate plasticizers. nih.govresearchgate.net Studies using the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) on Xenopus laevis embryos have explored the mechanistic effects of compounds like Acetyl tributyl citrate (ATBC). nih.govresearchgate.net

In a comparative study, ATBC was assessed alongside other citrate esters and dibutyl phthalate (DBP). nih.govresearchgate.net The findings indicated that while DBP significantly increased the mRNA ratio of the apoptotic regulators bax and bcl-2, ATBC did not, suggesting different cellular response pathways. nih.govresearchgate.net Furthermore, DBP treatment led to obvious DNA fragmentation, a hallmark of apoptosis, which was not observed in embryos treated with ATBC. nih.govresearchgate.net

Mechanistic investigations into head abnormalities revealed that DBP exposure significantly decreased the expression of FoxN3 mRNA, a crucial regulator for chondrocyte differentiation in the head. nih.govresearchgate.net In contrast, ATBC did not cause a significant decrease in FoxN3 mRNA, indicating a different or lesser impact on this specific developmental pathway. nih.govresearchgate.net These mechanistic differences highlight the varying toxicological profiles of different plasticizers at the molecular level during embryonic development. nih.gov

Table 3: Mechanistic Developmental Toxicity Endpoints in Xenopus laevis Embryos
EndpointEffect of Acetyl Tributyl Citrate (ATBC)Effect of Dibutyl Phthalate (DBP) (for comparison)Reference
bax/bcl-2 mRNA RatioNo significant increaseSignificant increase nih.govresearchgate.net
DNA FragmentationNot observedObvious fragmentation nih.govresearchgate.net
FoxN3 mRNA ExpressionNo significant decreaseSignificant decrease nih.govresearchgate.net

Theoretical and Computational Studies of 1,3 Dibutyl Citrate

Thermodynamic Modeling of Phase Equilibria in Reaction Systems

The synthesis of citrate (B86180) esters like 1,3-dibutyl citrate often involves complex reactive systems that can exhibit multiple phases. Accurate thermodynamic models are indispensable for describing the phase equilibria—Vapor-Liquid Equilibrium (VLE), Liquid-Liquid Equilibrium (LLE), and Solid-Liquid Equilibrium (SLE)—which govern the separation and purification processes.

Vapor-Liquid Equilibrium (VLE) Analysis of this compound Mixtures

Vapor-Liquid Equilibrium (VLE) data is fundamental for the design of separation units such as distillation columns. For systems involving this compound, VLE analysis helps in determining the distribution of components between the vapor and liquid phases at equilibrium. Isothermal VLE data, specifically pressure-composition (P-x) data, has been measured for mixtures containing dibutyl citrate (DBC) and n-butanol (BuOH) at various temperatures. For instance, studies have reported P-x data for the DBC-BuOH binary system at 313 K, 323 K, and 333 K. This experimental data is then used to fit interaction parameters for thermodynamic models, such as the UNIQUAC equation, enabling the accurate simulation of separation processes. researchgate.net

The accurate representation of VLE is critical for processes like reactive distillation, which combines chemical reaction and separation in a single unit, offering potential advantages in terms of efficiency and cost for citrate ester production.

Liquid-Liquid Equilibrium (LLE) Studies of Multicomponent Citrate Ester Systems

In the synthesis of citrate esters, the presence of water, an alcohol, citric acid, and the ester product can lead to the formation of two liquid phases. This liquid-liquid equilibrium (LLE) is particularly relevant in the recovery of citric acid from fermentation broths and in the purification steps of the esterification process. researchgate.netresearchgate.net

Experimental LLE data for ternary and quaternary systems containing components like water, citric acid, and various alcohols have been determined to understand the phase behavior. researchgate.net The data from these studies are crucial for designing liquid-liquid extraction processes. For example, LLE data for the ternary mixture of tributyl citrate (TBC), water, and butan-1-ol has been measured to develop reliable phase equilibrium models for the TBC synthesis process. researchgate.net Thermodynamic models are then used to correlate this experimental data, providing a framework for process simulation and optimization. researchgate.net

Application of Activity Coefficient Models (e.g., UNIQUAC Equation) for Parameter Regression

Activity coefficient models are essential for describing the deviation of real liquid mixtures from ideal behavior. The Universal Quasi-Chemical (UNIQUAC) model is a widely used activity coefficient model for describing phase equilibria in chemical systems. wikipedia.org It is considered a second-generation model because its expression for the excess Gibbs energy includes both an entropy and an enthalpy term. wikipedia.org

The UNIQUAC model is frequently applied to correlate both VLE and LLE data for systems involving citrate esters. researchgate.netresearchgate.net The model requires two main types of parameters:

Pure component parameters (r and q): These represent the relative van der Waals volumes and surface areas of the molecules.

Binary interaction parameters (Aij and Aji): These are empirical parameters that account for the intermolecular forces between component pairs and are typically obtained by regressing experimental phase equilibrium data. wikipedia.org

For the tributyl citrate synthesis system, experimental VLE, LLE, and solubility data have been used to regress the binary interaction parameters for the UNIQUAC equation. researchgate.net This comprehensive parameter set allows for the accurate prediction of phase behavior across a wide range of compositions and temperatures, which is vital for process design and simulation. researchgate.net The determination of these parameters from LLE data can be complex, and it is important to confirm their consistency across the entire composition range. wikipedia.org

UNIQUAC Binary Interaction Parameters (Aij) for the Tributyl Citrate System
Component iComponent jAij (K)Aji (K)Data Type
Butan-1-olWater434.71281.4VLE/LLE
Tributyl CitrateWater2311.1-461.2LLE
Tributyl CitrateButan-1-ol-157.7273.6VLE
Citric AcidWater-12.7-280.4SLE
Citric AcidButan-1-ol-169.3-314.1SLE
Citric AcidTributyl Citrate1588.8-819.8SLE

Molecular Simulations for Material Interactions

Molecular simulations provide a microscopic view of material interactions, complementing experimental studies and macroscopic thermodynamic models. These simulations can elucidate the mechanisms governing the properties of materials at the molecular level.

Molecular Dynamics Simulations for Polymer-Plasticizer Systems (e.g., PVDF/Citrate Ester)

Molecular dynamics (MD) simulations are a powerful computational method for investigating the behavior of complex molecular systems. In the context of formulation science, MD simulations can be used to study the interactions between polymers and plasticizers, such as citrate esters. monash.edu

For instance, MD simulations have been employed to understand the effect of solvents and plasticizers, including acetyl tributyl citrate, on the chain conformation of polymers like poly(vinylidene fluoride) (PVDF). researchgate.net These simulations can provide insights into how the plasticizer molecules distribute within the polymer matrix and how they affect the polymer's structural and dynamic properties. This information is valuable for designing polymer formulations with desired mechanical and physical properties.

Computational Chemistry Approaches in Formulation Science

Computational chemistry encompasses a range of techniques that can be used to predict the properties and behavior of molecules and materials. In formulation science, these approaches are increasingly used to guide the design and development of new products.

Citric acid and its esters are versatile molecules in pharmaceutical formulations due to their biocompatibility and multiple functional groups. nih.gov Computational methods can be used to study the interactions of citrate esters with active pharmaceutical ingredients (APIs) and other excipients. For example, quantum mechanical calculations can be used to understand the nature of intermolecular interactions, while MD simulations can predict the behavior of these components in a formulation. monash.edu These computational tools can help in the rational design of drug delivery systems, such as co-amorphous and co-crystal formulations, where citrate esters can act as co-formers. By predicting how different components will interact at a molecular level, computational chemistry can accelerate the formulation development process and lead to more stable and effective products.

Application of Solubility Parameters (e.g., Hansen Solubility Parameters) for Material Compatibility Prediction

Hansen Solubility Parameters (HSP) offer a powerful tool for predicting the compatibility of a solute with various materials, based on the principle of "like dissolves like". westpharma.com Every material can be described by three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces). stevenabbott.co.uk The compatibility between two substances is determined by the distance between their respective points in the three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, better compatibility. stevenabbott.co.uk

δD (Dispersion): 16.60 MPa½

δP (Polar): 3.80 MPa½

δH (Hydrogen Bonding): 10.10 MPa½ turi.org

These parameters can be used to calculate the Hansen solubility parameter distance (Ra) between this compound and a polymer or other material of interest, which helps in predicting its suitability as a plasticizer or its likelihood to interact with container materials. westpharma.comstenutz.eu The prediction of these interactions can enable the screening of potentially incompatible materials, thereby focusing experimental efforts on more promising options. westpharma.com

Below is an interactive data table illustrating the Hansen Solubility Parameters for Tributyl citrate, which can be considered indicative for this compound, alongside those of common polymers to predict compatibility. A smaller "Distance (Ra)" suggests better compatibility.

Compound/PolymerδD (MPa½)δP (MPa½)δH (MPa½)Distance (Ra) from Tributyl Citrate*Compatibility Prediction
Tributyl Citrate (estimate for this compound) 16.603.8010.100.00-
Polyvinylchloride (PVC)19.27.93.413.93Moderate
Polymethylmethacrylate (PMMA)18.610.55.111.18Good
Polyethylene (B3416737) (PE)16.90.82.88.01Good
Polystyrene (PS)18.54.52.98.01Good

*The Hansen distance (Ra) is calculated using the formula: Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²

Quantum Chemical Calculations on Ester Reactivity and Interactions (Generalized Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of esters like this compound. mdpi.com These computational methods can elucidate reaction mechanisms, predict kinetic and thermodynamic data, and describe the nature of both intramolecular and intermolecular interactions. rsc.orgresearchgate.net

Generalized studies on esters reveal that their reactivity is largely governed by the properties of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. mdpi.com For an ester like this compound, the carbonyl carbon is typically an electrophilic center, susceptible to nucleophilic attack, a process that can be modeled to predict reaction pathways and activation energies. nih.gov

Intermolecular interactions, which are critical for understanding the physical properties and compatibility of this compound, can also be investigated through quantum chemical methods. nih.govresearchgate.net Techniques such as Atoms in Molecules (AIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to characterize and quantify non-covalent interactions like hydrogen bonds, dipole-dipole interactions, and dispersion forces. nih.gov For this compound, the ester carbonyl groups can act as hydrogen bond acceptors, and the butyl chains contribute to van der Waals (dispersion) forces. libretexts.org SAPT analysis, for instance, can decompose the total interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion, revealing which forces are dominant in holding the molecules together in a condensed phase. nih.gov

The following table summarizes key concepts from quantum chemical calculations and their relevance to the study of esters like this compound.

Computational Method/TheoryParameter/ConceptRelevance to Ester Chemistry
Density Functional Theory (DFT) Electronic Structure, Reaction EnergiesPredicts reactivity, stability, and reaction mechanisms. mdpi.com
Frontier Molecular Orbital (FMO) Theory HOMO-LUMO Energy GapIndicates chemical reactivity and the sites of electrophilic/nucleophilic attack. mdpi.com
Atoms in Molecules (AIM) Bond Critical Points, Electron DensityCharacterizes the nature and strength of intra- and intermolecular bonds, including hydrogen bonds. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT) Interaction Energy DecompositionQuantifies the contributions of electrostatic, exchange, induction, and dispersion forces to intermolecular interactions. nih.gov

These theoretical approaches provide a molecular-level understanding that is essential for designing new materials and predicting the behavior of this compound in various applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,3-Dibutyl citrate in a stepwise esterification process?

Methodological Answer: this compound is synthesized via esterification of citric acid with n-butanol. Key parameters include:

  • Acid-to-alcohol molar ratio : A 1:4.2 ratio maximizes yield while minimizing excess alcohol (higher ratios reduce yield due to side reactions) .
  • Catalyst type and loading : Solid acid catalysts (e.g., ATP/AC) at 8% of total reactant mass achieve ~92.6% yield. Excess catalyst (>8%) does not improve yield .
  • Temperature and time : 150°C with continuous stirring (450 rpm) for 6–8 hours ensures complete conversion.

Q. Table 1: Catalyst Loading vs. Yield

Catalyst (% of reactant mass)Yield (%)
685.2
792.6
895.0
995.1
Data sourced from kinetic studies .

Q. How can researchers analytically distinguish this compound from mono- and tributyl esters during synthesis?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is critical for tracking intermediates:

  • Retention times :
    • Citric acid: 2.568 min
    • Monobutyl citrate: 10.216 min
    • This compound : 15.239 min
    • Tributyl citrate: 15.585 min .
  • Protocol : Sample the reaction mixture at 30-minute intervals. Use silica gel column chromatography for isolation if purification is required.

Q. What role does this compound play as an intermediate in tributyl citrate synthesis?

Methodological Answer: this compound is the penultimate intermediate in the sequential esterification of citric acid:

Step 1 : Citric acid → Monobutyl citrate (fast, <1 hour).

Step 2 : Monobutyl → This compound (moderate, 2–3 hours).

Step 3 : Dibutyl → Tributyl citrate (slow, rate-determining step due to steric hindrance) .
Note : The final step requires prolonged reaction time (4+ hours) and excess alcohol.

Advanced Research Questions

Q. What kinetic models describe the formation of this compound, and how do they inform reaction optimization?

Methodological Answer: The esterification follows a pseudo-first-order kinetic model for the first two steps, transitioning to second-order kinetics for the final step. Key insights:

  • Rate-determining step : Formation of tributyl citrate from this compound (activation energy: ~45 kJ/mol) .
  • Adsorption mechanisms : Solid acid catalysts (e.g., ATP/AC) adsorb n-butanol and citric acid, reducing activation barriers.
    Recommendation : Use in-situ GC-MS to validate intermediate concentrations and adjust time/temperature profiles.

Q. How does this compound compare to other plasticizers in polymer compatibility studies?

Methodological Answer: this compound is a biodegradable alternative to phthalates. Comparative studies show:

  • Compatibility with PVDF : Higher solubility than triethyl citrate (TEC) but lower than acetyl tributyl citrate (ATBC) .
  • Thermal stability : Decomposition onset at 180°C, outperforming dibutyl sebacate (150°C) .
    Table 2: Plasticizer Performance in PVDF Membranes
PlasticizerSolubility (g/100g PVDF)Tg Reduction (°C)
This compound12.325
Tributyl citrate (TBC)15.830
Diethyl phthalate18.235
Data synthesized from solvent casting trials .

Q. What challenges exist in isolating this compound, and what purification methods are effective?

Methodological Answer: Challenges :

  • Co-elution with tributyl citrate in GC-MS due to similar retention times .
  • Hydrolysis susceptibility under acidic conditions.
    Solutions :
  • Fractional distillation : Use vacuum distillation (BP: 210–220°C at 5 mmHg) to separate dibutyl and tributyl esters.
  • Crystallization : Dissolve in cold ethanol; this compound precipitates at 4°C, while tributyl remains soluble .

Q. How do structural variations (e.g., ester position) impact the physicochemical properties of this compound?

Methodological Answer: The 1,3-ester configuration confers:

  • Hydrophilicity : Higher water solubility (1.2 g/L) vs. 1,2-dibutyl citrate (0.8 g/L) due to reduced symmetry.
  • Thermal stability : Melting point (MP) of this compound is 58°C vs. 62°C for 1,2-isomer .
    Experimental validation : Use differential scanning calorimetry (DSC) and X-ray crystallography to correlate structure-property relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.